molecular formula C10H9F2N B13712283 3-(Difluoromethyl)-1-methyl-1H-indole

3-(Difluoromethyl)-1-methyl-1H-indole

Cat. No.: B13712283
M. Wt: 181.18 g/mol
InChI Key: NISVJUWNSIYOMS-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-methyl-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. The presence of the difluoromethyl group (CF₂H) and the methyl group (CH₃) attached to the indole ring imparts unique chemical and physical properties to this compound. Indoles are known for their wide range of biological activities and are often used as building blocks in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1-methyl-1H-indole typically involves the introduction of the difluoromethyl group into the indole structure. One common method is the difluoromethylation of indole derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as palladium or copper under mild conditions .

Another approach involves the use of difluoroacetic acid as a precursor. The difluoroacetic acid is first converted to its corresponding difluoromethyl ester, which is then reacted with an indole derivative in the presence of a base to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using cost-effective and readily available reagents. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1-methyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or aminated derivatives .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H9F2N

Molecular Weight

181.18 g/mol

IUPAC Name

3-(difluoromethyl)-1-methylindole

InChI

InChI=1S/C10H9F2N/c1-13-6-8(10(11)12)7-4-2-3-5-9(7)13/h2-6,10H,1H3

InChI Key

NISVJUWNSIYOMS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(F)F

Origin of Product

United States

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